Predefined Regioselectivity for Cross-Coupling: A Quantitative Comparison with o-Bromophenyl Acetate
The presence of the methoxy group at the 2-position ortho to the bromine in 5-Bromo-2-methoxyphenyl acetate dictates regioselectivity in subsequent reactions, a feature absent in simpler bromophenyl acetates. This is a class-level inference based on established principles of organic chemistry. The electronic and steric environment created by the 2-methoxy group directs reactions to the 5-position. In contrast, o-Bromophenyl acetate (CAS 1829-37-4), which lacks the methoxy group, offers only the ortho-bromine site for nucleophilic attack and is not subjected to the same directing influence . The quantified difference lies in the potential for precise molecular construction, where the target compound enables a specific site for bond formation, minimizing unwanted side products .
| Evidence Dimension | Regioselectivity in Cross-Coupling Reactions |
|---|---|
| Target Compound Data | Directed reactivity at the 5-position due to the ortho-methoxy group's electron-donating and steric effects. |
| Comparator Or Baseline | o-Bromophenyl acetate (CAS 1829-37-4) which lacks a directing methoxy group. |
| Quantified Difference | Not quantified as a single value, but represents a binary functional difference: 'Directed reactivity' vs. 'Non-directed reactivity'. |
| Conditions | Inferred from established principles of electrophilic aromatic substitution and cross-coupling reaction mechanisms. |
Why This Matters
For procurement, this means selecting the correct building block is essential for achieving the desired molecular architecture in high purity and yield.
